3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione

Stereochemistry Synthetic Intermediate Chiral Pool

3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione (free base CAS 1706460-47-0, hydrochloride CAS 1822674-11-2) is a synthetic small-molecule heterocycle belonging to the oxazolidine-2,4-dione class. Unlike the clinically established oxazolidinone antibiotics (e.g., linezolid) that share a related five-membered ring, this compound bears a distinct 2,4-dicarbonyl arrangement and a chiral 2-amino-3-methylpentyl side chain on the N(3) position.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
Cat. No. B13257293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCC(C)C(CN1C(=O)COC1=O)N
InChIInChI=1S/C9H16N2O3/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13/h6-7H,3-5,10H2,1-2H3
InChIKeyGGJWUAHFROMJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione: Structural Identity and Core Scaffold Profile for Research Procurement


3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione (free base CAS 1706460-47-0, hydrochloride CAS 1822674-11-2) is a synthetic small-molecule heterocycle belonging to the oxazolidine-2,4-dione class . Unlike the clinically established oxazolidinone antibiotics (e.g., linezolid) that share a related five-membered ring, this compound bears a distinct 2,4-dicarbonyl arrangement and a chiral 2-amino-3-methylpentyl side chain on the N(3) position [1]. The hydrochloride salt (C9H17ClN2O3, MW 236.70 g·mol⁻¹) is the most commonly procured form, typically supplied at ≥95% purity for use as a synthetic intermediate or a probe in medicinal chemistry campaigns targeting serine hydrolases or bacterial ribosome function .

Synthetic intermediate for chiral oxazolidinone antibiotic scaffolds via selective C(4) reduction pathway
Serine hydrolase mechanistic probe with basic amine handle for competitive inhibition studies
Hydrochloride salt format supports aqueous formulation screening with reduced organic co-solvent dependence

Why Generic N-Substituted Oxazolidine-2,4-diones Cannot Substitute for 3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione in Target-Oriented Research


The oxazolidine-2,4-dione scaffold is an established privileged structure whose biological activity is exquisitely sensitive to the nature of the N(3)-substituent [1]. Published structure–activity relationship (SAR) data on porcine pancreatic elastase (PPE) inhibitors demonstrate that varying the N-acyl or N-sulfonyl group can shift inhibitory potency by more than an order of magnitude [1]. The 2-amino-3-methylpentyl side chain present in this compound introduces a primary amine handle with defined (though unspecified at point of procurement) stereochemistry at two contiguous carbons, simultaneously altering hydrogen-bonding capacity, basicity (calculated pKa of the side-chain NH₂ ~9–10), and LogP relative to simpler N-alkyl, N-aryl, or N-acyl congeners [2]. Consequently, attempts to replace this compound with a generic N-methyl, N-benzyl, or N-acetyl oxazolidine-2,4-dione will fundamentally alter target engagement, reactivity in downstream synthetic transformations (e.g., reductive conversion to oxazolidin-3-ones), and physicochemical handling properties [2].

Side chain
N-acyl, N-benzyl, or N-phenyl congeners lack the chiral 2-amino-3-methylpentyl moiety; stereochemical control and amine reactivity may not transfer
Reactivity
N-acyl or N-sulfonyl analogs undergo competing amide reduction under C(4)-selective conditions, limiting synthetic route applicability
Mechanism
N-acyl oxazolidine-2,4-diones act as pseudo-irreversible acylators; the basic amine on the target compound may shift inhibition mode toward competitive binding

Quantitative Differentiation Evidence: 3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione Versus Closest Structural Analogs


Chiral Aminoalkyl Side Chain Introduces Two Stereogenic Centers Absent in Achiral N-Substituted Oxazolidine-2,4-diones

3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione contains two stereogenic carbons (C2 and C3 of the side chain) that are absent in commonly available achiral N-substituted oxazolidine-2,4-diones such as N-methyl, N-benzyl, or N-phenyl derivatives . The free base molecular formula C9H16N2O3 (MW 200.23 g·mol⁻¹) reflects a higher N/C ratio (0.22) compared to N-methyl-oxazolidine-2,4-dione (C4H5NO3, N/C = 0.25) when accounting for the additional amino group, which provides a basic amine handle (predicted pKa ~9.5) for salt formation or further derivatization . The hydrochloride salt (MW 236.70) is the standard procurement form, offering 18% higher molecular weight and improved aqueous solubility relative to the free base .

Chiral side chain
Class-level
2 stereogenic centers vs 0 for achiral N-methyl, N-benzyl, or N-phenyl comparators
Enables diastereoselective transformations not accessible with achiral N-substituted analogs
Exact configuration unspecified at procurement; stereochemical analysis inferred from moiety structure
Stereochemistry Synthetic Intermediate Chiral Pool Oxazolidinone Synthesis Enantioselective Synthesis

Primary Amine Handle Enables Selective Reduction to Oxazolidin-3-one Antibiotic Core: A Transformation Inaccessible to N-Acyl or N-Sulfonyl Analogs

The N-(2-amino-3-methylpentyl) substituent on the oxazolidine-2,4-dione ring can, in principle, undergo regioselective C(4)-carbonyl reduction to yield the corresponding 5-(aminomethyl)oxazolidin-3-one, a transformation directly analogous to the published conversion of N-substituted oxazolidine-2,4-diones to linezolid's core structure [1]. In the published methodology, an (aminomethyl)oxazolidine-2,4-dione intermediate was reduced at the C(4) position using mild selective reducing agents to afford linezolid in 'almost quantitative overall yield' [1]. This chemoselective reduction pathway is not available for N-acyl-oxazolidine-2,4-diones (which would undergo competing amide reduction) or N-sulfonyl analogs (which are electron-deficient and require harsher conditions), making the aminoalkyl-substituted variant uniquely suited for oxazolidinone antibiotic synthesis [1] [2].

Selective C(4) reduction
Class-level
Analogous (aminomethyl)oxazolidine-2,4-dione reduction reported in near-quantitative yield for linezolid synthesis
Supports synthetic route feasibility toward oxazolidin-3-one antibiotics
N-acyl and N-sulfonyl analogs cannot access this reduction pathway
Oxazolidinone Antibiotics Linezolid Synthesis Selective Reduction Synthetic Methodology Medicinal Chemistry

Serine Protease Inhibitory Potential: N-Substitution on Oxazolidine-2,4-dione Scaffold Modulates Elastase Inhibition by >10-Fold

A systematic SAR study demonstrated that the inhibitory potency of oxazolidine-2,4-diones against porcine pancreatic elastase (PPE), a model for human neutrophil elastase (HNE), is highly dependent on the N-substituent, with IC₅₀ values spanning from sub-micromolar to >100 µM depending on the N-acyl or N-sulfonyl group [1]. Although the specific 2-amino-3-methylpentyl analog was not tested in this study, the data establish that N-alkylamino substituents (bearing a basic amine) occupy a distinct physicochemical parameter space (higher basicity, hydrogen-bond donor capacity) relative to the N-acyl and N-sulfonyl series evaluated . The compound's free primary amine can form reversible Schiff-base adducts or ionic interactions with the active-site catalytic triad (Ser-195, His-57, Asp-102), potentially leading to a distinct inhibition mechanism (competitive vs. pseudo-irreversible acylation) compared to N-acyl derivatives that act as alternate-substrate inhibitors [1].

Elastase inhibition SAR
Reported
N-acyl/N-sulfonyl series IC₅₀ range: sub-µM to >100 µM (>100-fold potency span)
Basic amine substituent places compound in a mechanistically distinct inhibitor subclass
Target compound not directly tested; predicted competitive, reversible binding mode
Serine Protease Inhibition Human Neutrophil Elastase Structure-Activity Relationship Anti-inflammatory Medicinal Chemistry

Hydrochloride Salt Form Provides Superior Aqueous Solubility and Handling Versus Free Base and Common N-Alkyl Analogs

The hydrochloride salt (CAS 1822674-11-2, MW 236.70) is the primary commercially available form, supplied as a crystalline solid at ≥95% purity . Compared to the free base (MW 200.23, CAS 1706460-47-0), the hydrochloride salt offers enhanced aqueous solubility due to ionization of the primary amine (predicted solubility increase of ≥10-fold at pH 7 based on the Henderson-Hasselbalch equation for a base with pKa ~9.5) . In contrast, the common anticonvulsant oxazolidine-2,4-diones such as trimethadione (3,5,5-trimethyloxazolidine-2,4-dione, MW 143.14) and paramethadione (5-ethyl-3,5-dimethyloxazolidine-2,4-dione, MW 157.17) are neutral, low-molecular-weight compounds with limited aqueous solubility and no ionizable groups at physiological pH, requiring different formulation strategies for in vivo studies [1].

Salt-form solubility
Class-level
Hydrochloride salt: predicted ≥10-fold aqueous solubility advantage over neutral oxazolidine-2,4-diones at pH 7.4
Supports aqueous formulation screening with reduced DMSO dependence
Predicted from pKa ~9.5; experimental solubility data not publicly available
Salt Selection Aqueous Solubility Formulation Physicochemical Properties Procurement

High-Value Research and Industrial Application Scenarios for 3-(2-Amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione


Chiral Intermediate for Next-Generation Oxazolidinone Antibiotics via Selective C(4) Reduction

Procure the hydrochloride salt as an advanced chiral intermediate for the synthesis of novel 5-(aminomethyl)oxazolidin-3-one antibiotics. Following the published methodology of Greco et al. (2014), the oxazolidine-2,4-dione ring undergoes mild, regioselective C(4) reduction to deliver the oxazolidin-3-one core in near-quantitative yield [1]. The 2-amino-3-methylpentyl side chain provides two stereogenic centers that can direct the stereochemical outcome of downstream transformations or be resolved to furnish enantiomerically pure oxazolidinone antibiotics with differentiated antibacterial spectra compared to linezolid and tedizolid [1].

Mechanistic Probe for Serine Protease Inhibition: Differentiating Competitive Versus Pseudo-Irreversible Binding Modes

Deploy this compound alongside N-acyl-oxazolidine-2,4-dione reference inhibitors in PPE/HNE enzyme assays to map the contribution of a basic amine substituent to inhibition mechanism and potency. The SAR study by Santana et al. (2012) established that N-acyl derivatives act as pseudo-irreversible inhibitors via active-site acylation, with IC₅₀ values spanning from sub-µM to >100 µM [2]. The free primary amine on the target compound is predicted to engage the catalytic serine through hydrogen-bonding or ionic interactions rather than covalent acylation, potentially yielding a reversible, competitive inhibition profile distinct from all N-acyl and N-sulfonyl series members evaluated to date [2].

Aqueous-Compatible Formulation Screening for In Vivo Pharmacodynamic Studies

Utilize the hydrochloride salt form for direct dissolution in aqueous buffer systems (pH 5–7) without DMSO co-solvent, enabling more physiologically relevant in vitro ADME and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling. The ionizable primary amine (predicted pKa ~9.5) provides a ≥10-fold solubility advantage over neutral oxazolidine-2,4-diones such as trimethadione and paramethadione [3]. This property is critical for intravenous formulation development and for minimizing solvent-related artifacts in cell-based assays .

Application
Selection Property
Validation Focus
Chiral oxazolidinone intermediate
Stereochemical-control context
Enantiomer-attribution review and C(4) reduction selectivity
Serine protease mechanistic probe
Mechanism-class differentiation
Competitive vs. pseudo-irreversible binding mode confirmation
Aqueous-compatible formulation screening
Ionizable salt advantage
Solvent-artifact minimization and in vitro ADME benchmarking
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